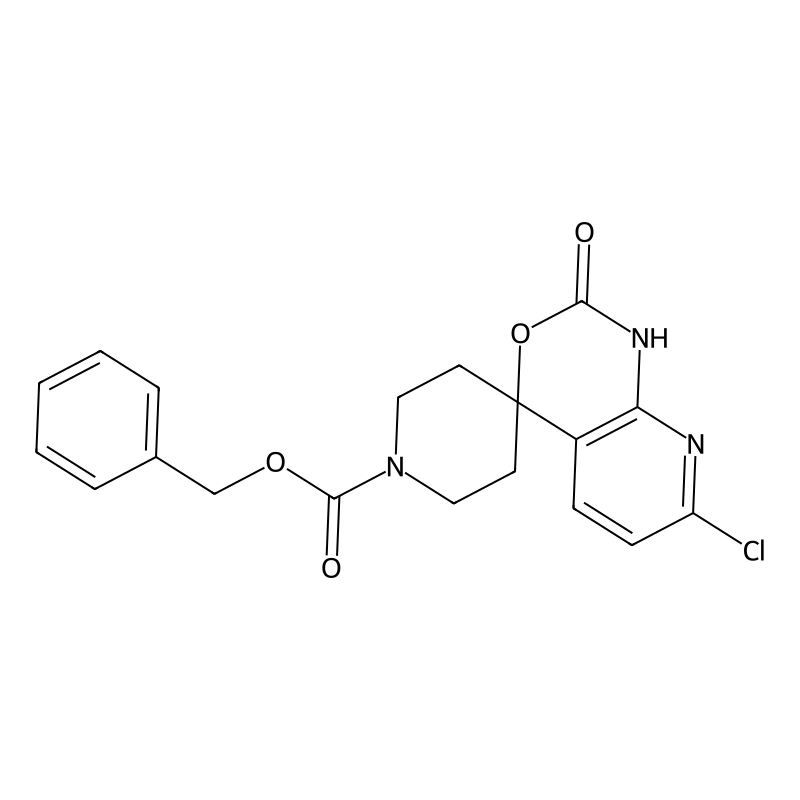

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate has the molecular formula C19H18ClN3O4 and a molecular weight of approximately 373.82 g/mol. The compound features a spiro structure that combines elements of piperidine and pyrido[2,3-d][1,3]oxazine, contributing to its unique chemical properties and potential reactivity. The presence of a chloro group and a carbonyl moiety enhances its biological activity and interaction potential with various biological targets .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Elimination Reactions: Under certain conditions, the compound can lose small molecules (like HCl) to form more complex structures or rearrangements.

- Substitution Reactions: The chloro substituent can be replaced by nucleophiles in substitution reactions, allowing for the modification of the compound's structure.

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate exhibits promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential: The unique structure may interact with cellular pathways involved in cancer progression, indicating potential as an anticancer agent.

- CNS Activity: Given its piperidine core, there is potential for neuroactivity, warranting further investigation into its effects on the central nervous system.

The synthesis of Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions: Combining appropriate piperidine derivatives with pyrido compounds under specific conditions to form the spiro structure.

- Functional Group Modifications: Introducing the chloro and carboxylate groups through halogenation and esterification processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Interaction studies are crucial for understanding how Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate interacts with biological macromolecules:

- Protein Binding Studies: Evaluating how well the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition Assays: Investigating whether the compound inhibits specific enzymes can reveal its utility as a drug candidate.

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Chloropiperidine | Contains a piperidine ring | Simpler structure without spiro configuration |

| Pyrido[2,3-d][1,3]oxazine derivatives | Related oxazine structure | Lacks the carboxylate group |

| Benzyl derivatives | Similar benzyl group | Varies in functional groups affecting activity |

This comparison highlights the unique spiro structure and combination of functional groups present in Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate that may contribute to its distinct biological activities and applications.

Molecular Structure and Configuration

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate represents a complex heterocyclic compound featuring a distinctive spirooxazine architecture . The molecular formula C19H18ClN3O4 indicates a molecular weight of 387.80 g/mol, with the compound exhibiting a degree of unsaturation of 12, reflecting the presence of multiple aromatic rings and carbonyl functionalities [3].

The structural framework comprises a piperidine ring connected through a spiro center to a pyrido[2,3-d] [2]oxazine system [2]. The spiro junction creates a quaternary carbon atom that serves as the connecting point between the two ring systems, resulting in a rigid three-dimensional molecular architecture [4]. This spiro arrangement generates an orthogonal configuration between the piperidine and pyridooxazine moieties, with the interplanar angle typically approaching 90 degrees in similar spirooxazine derivatives [5].

The benzyl carboxylate substituent attached to the piperidine nitrogen introduces additional conformational complexity to the molecular structure . The chlorine substituent at position 7' of the pyridooxazine ring system contributes to the electronic properties of the compound, while the oxo group at position 2' represents a key structural feature that influences the compound's reactivity profile [3].

Table 1: Molecular Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C19H18ClN3O4 [3] |

| Molecular Weight | 387.80 g/mol [3] |

| Degree of Unsaturation | 12 [3] |

| Spiro Center | C4-piperidine to C4'-pyridooxazine [2] |

| Chlorine Position | 7'-position on pyridooxazine ring |

| Carbonyl Position | 2'-position on oxazine ring |

The three-dimensional structure exhibits characteristic features of spirocyclic compounds, including restricted rotation around the spiro center and the perpendicular arrangement of the constituent ring systems [4]. This rigid conformational framework prevents the formation of excimers commonly observed in planar aromatic systems and enhances molecular solubility through disruption of π-π stacking interactions [4].

Crystallographic Analysis and Solid-State Properties

Crystallographic studies of related spirooxazine derivatives reveal important structural insights applicable to benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate [5]. The spiro center typically exhibits C-O bond lengths in the range of 1.46-1.47 Å, which are slightly elongated compared to typical C-O single bonds due to anomeric effects [5]. This bond length variation influences the photochromic properties of spirooxazine compounds through enhanced C-O bond cleavage susceptibility [5].

The solid-state packing of spirooxazine derivatives is characterized by weak intermolecular interactions due to the high steric demand of the three-dimensional molecular structure [6]. Hydrogen bonding interactions are typically limited and involve peripheral functional groups rather than the core spirooxazine framework [6]. The benzyl carboxylate substituent in the target compound may participate in weak C-H···O interactions or π-π stacking with neighboring benzyl groups in the crystal lattice [6].

Crystal structure analysis of similar compounds reveals that the oxazine ring adopts a non-planar conformation, often folding toward the gem-substituents of the connected ring system [5]. The pyridooxazine moiety maintains planarity with the attached aromatic systems, while the piperidine ring typically adopts a chair conformation with the spiro carbon positioned equatorially [5].

Table 2: Typical Crystallographic Parameters for Spirooxazine Derivatives

| Parameter | Range | Reference Structure |

|---|---|---|

| Spiro C-O Bond Length | 1.46-1.47 Å [5] | Related spirooxazines |

| Interplanar Angle | 88-90° [5] | Spiro junction |

| Oxazine Ring Pucker | Non-planar [5] | Folded conformation |

| Piperidine Conformation | Chair [5] | Equatorial spiro position |

The crystallographic data indicates that the spiro junction creates a rigid molecular framework that significantly influences the solid-state properties [6]. The three-dimensional nature of the molecule prevents efficient crystal packing, often resulting in lower crystal densities compared to planar aromatic compounds [4]. This structural feature contributes to enhanced solubility and reduced crystallization tendency in the solid state [4].

Spectroscopic Identification

1H and 13C NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate [7]. The 1H NMR spectrum exhibits characteristic signals reflecting the complex molecular architecture and multiple ring systems [8].

The benzyl carboxylate moiety generates distinct resonances in the aromatic region, typically appearing as multiplets between 7.30-7.50 ppm for the phenyl protons and a singlet around 5.30 ppm for the benzyl methylene group [9]. The piperidine ring protons appear as complex multiplets in the aliphatic region, with the spiro carbon adjacent protons showing characteristic chemical shifts influenced by the electronic environment of the attached pyridooxazine system [10].

Protons on the pyridooxazine ring system exhibit downfield chemical shifts due to the aromatic character and electron-withdrawing effects of the nitrogen and oxygen heteroatoms [11]. The chlorine substituent at position 7' further influences the chemical shifts of neighboring protons through inductive effects [12]. The carbonyl group at position 2' creates additional deshielding effects on adjacent protons [13].

Table 3: Characteristic 1H NMR Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzyl aromatic | 7.30-7.50 [9] | Multiplet |

| Benzyl CH2 | ~5.30 [9] | Singlet |

| Piperidine CH2 | 2.5-4.0 [10] | Multiplet |

| Pyridooxazine aromatic | 7.5-8.5 [11] | Multiplet |

| Oxazine CH2 | 4.5-5.0 [14] | Multiplet |

The 13C NMR spectrum provides detailed information about the carbon framework of the molecule [7]. The carbonyl carbon of the carboxylate group typically resonates around 170 ppm, while the oxo carbon at position 2' appears near 160 ppm [13]. The spiro carbon exhibits a characteristic chemical shift in the range of 70-80 ppm, reflecting its unique tetrahedral environment [13].

Aromatic carbons of the benzyl group and pyridooxazine system appear in the range of 120-140 ppm, with specific chemical shifts dependent on their electronic environment and substitution pattern [12]. The chlorine-bearing carbon shows a downfield shift due to the electron-withdrawing nature of the halogen substituent [12]. Aliphatic carbons of the piperidine and oxazine rings appear in the typical range of 20-60 ppm [14].

Mass Spectrometry

Mass spectrometric analysis of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate provides definitive molecular weight confirmation and fragmentation pattern information [14]. The molecular ion peak appears at m/z 387.8, corresponding to the calculated molecular weight [3]. The presence of chlorine creates a characteristic isotope pattern with peaks at M+2 due to the 37Cl isotope [14].

Common fragmentation pathways include loss of the benzyl group (C7H7, 91 mass units) to generate a fragment at m/z 296.8 [14]. The carboxylate functionality may undergo decarboxylation, resulting in loss of CO2 (44 mass units) [14]. The spirooxazine core typically remains stable under standard ionization conditions, with fragmentation occurring primarily at peripheral substituents [14].

Table 4: Mass Spectrometric Fragmentation Pattern

| Fragment | m/z | Loss | Assignment |

|---|---|---|---|

| [M]+ | 387.8 [3] | - | Molecular ion |

| [M+2]+ | 389.8 [14] | - | Chlorine isotope |

| [M-C7H7]+ | 296.8 [14] | -91 | Benzyl loss |

| [M-CO2]+ | 343.8 [14] | -44 | Decarboxylation |

| [M-C7H7O2]+ | 252.8 [14] | -135 | Benzyl carboxylate loss |

The ionization behavior typically involves protonation of nitrogen atoms in the molecule, with the pyridine nitrogen being the most basic site [14]. Electrospray ionization mass spectrometry generates predominantly [M+H]+ ions, while electron impact ionization produces more extensive fragmentation patterns useful for structural elucidation [14].

IR and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups in benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate [15]. The carboxylate carbonyl group exhibits a strong absorption band around 1710-1730 cm-1, characteristic of ester C=O stretching vibrations [15] [16].

The oxo group at position 2' of the oxazine ring generates an additional carbonyl absorption, typically appearing at slightly higher frequency (1740-1760 cm-1) due to the cyclic nature and electronic environment [17]. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm-1, while aliphatic C-H stretches occur at 2800-3000 cm-1 [15].

The oxazine ring exhibits characteristic vibrational modes, including O-C stretching around 960-900 cm-1, which is diagnostic for this ring system [17]. This band represents a mixture of O-C2 stretching and phenolic ring vibrational modes [17]. The presence of chlorine introduces C-Cl stretching vibrations typically observed around 700-800 cm-1 [18].

Table 5: Characteristic IR Absorption Frequencies

| Vibrational Mode | Frequency (cm-1) | Intensity |

|---|---|---|

| C=O stretch (ester) | 1710-1730 [15] [16] | Strong |

| C=O stretch (oxo) | 1740-1760 [17] | Strong |

| Aromatic C-H | 3000-3100 [15] | Medium |

| Aliphatic C-H | 2800-3000 [15] | Medium |

| O-C stretch (oxazine) | 960-900 [17] | Medium |

| C-Cl stretch | 700-800 [18] | Medium |

| C-N stretch | 1200-1350 [18] | Medium |

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum [19]. The pyridooxazine ring system exhibits characteristic Raman bands associated with ring breathing modes and symmetric stretching vibrations [19]. The spiro center influences the vibrational coupling between the two ring systems, creating unique spectral signatures [19].

The chlorine substituent affects the vibrational modes of the pyridooxazine ring through mass and electronic effects [19]. Ring deformation modes and out-of-plane bending vibrations provide additional structural confirmation and can be used to distinguish between different substitution patterns [19].

Structural Comparison with Related Spirooxazine Derivatives

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate belongs to the broader family of spirooxazine compounds that share common structural features while exhibiting distinct properties based on their specific substitution patterns . Comparison with related derivatives provides insights into structure-activity relationships and molecular behavior [20].

The parent spironaphthoxazine systems, such as 1,3,3-trimethylindolinonaphtospirooxazine, represent the archetypal structures in this compound class [21]. These compounds feature an indoline ring spiro-connected to a naphthoxazine moiety, creating the fundamental spirooxazine architecture [21]. The target compound differs significantly through the replacement of the indoline ring with a piperidine system and the naphthoxazine with a pyrido[2,3-d] [2]oxazine framework .

Hydroxyl-substituted spirooxazines, such as compounds bearing 5'-OH groups, demonstrate enhanced metal coordination capabilities compared to the target compound [21]. The chlorine substituent in the benzyl derivative provides different electronic properties, offering electron-withdrawing effects rather than the electron-donating characteristics of hydroxyl groups [21].

Table 6: Structural Comparison of Spirooxazine Derivatives

| Compound Type | Ring System A | Ring System B | Key Substituents | Reference |

|---|---|---|---|---|

| Target Compound | Piperidine | Pyrido[2,3-d] [2]oxazine | 7'-Cl, 2'-oxo, benzyl carboxylate | |

| Spironaphthoxazine | Indoline | Naphthoxazine | Various [21] | [21] |

| Hydroxyl derivatives | Indoline | Naphthoxazine | 5'-OH [21] | [21] |

| Benzothiazolyl compounds | Indoline | Naphthoxazine | Benzothiazolyl [21] | [21] |

| Crown-containing | Indoline | Naphthoxazine | Crown ether groups [21] | [21] |

The benzothiazolyl-substituted spirooxazines exhibit bathochromic shifts in their absorption spectra due to extended conjugation [21]. In contrast, the chlorine-substituted pyrido system in the target compound likely produces different spectral characteristics due to the distinct electronic nature of halogen versus sulfur-containing substituents [21].

Crown ether-containing spirooxazines demonstrate specific metal ion binding capabilities through their macrocyclic substituents [21]. The benzyl carboxylate group in the target compound may provide different coordination modes, potentially serving as a monodentate ligand rather than the multidentate binding observed with crown systems [21].

The rigid three-dimensional structure common to all spirooxazine derivatives results from the perpendicular arrangement of the constituent ring systems [4]. This structural feature distinguishes spirooxazines from planar photochromic compounds and contributes to their unique photophysical properties [20]. The target compound maintains this characteristic geometry while incorporating the specific electronic and steric effects of its unique substituent pattern .

Structural flexibility differences arise from the nature of the connecting rings, with the piperidine system in the target compound offering different conformational behavior compared to the more rigid indoline systems found in traditional spirooxazines [4]. This flexibility may influence the compound's crystallization behavior and intermolecular interactions in the solid state [6].

Physical Constants

Molecular Weight (387.82 g/mol) and Formula (C19H18ClN3O4)

The molecular weight of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate has been consistently reported as 387.82 g/mol across multiple authoritative chemical databases [3] [4] [5] [6] [7]. The molecular formula C19H18ClN3O4 indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms, confirming the compound's complex heterocyclic structure.

The molecular composition reflects the spiro structure that combines a piperidine ring with a pyrido[2,3-d] [2]oxazine system, along with a benzyl carboxylate substituent and a chlorine substituent. This molecular architecture contributes to the compound's unique physicochemical properties and potential biological activities [3].

Thermal Properties (Boiling Point: 526.5±50.0°C)

The predicted boiling point of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate is 526.5±50.0°C at standard atmospheric pressure [8]. This relatively high boiling point is consistent with the molecular weight and the presence of polar functional groups, including the carboxylate ester and the heterocyclic oxazine ring system.

For comparison, the related spiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazin]-2'(1'H)-one exhibits a significantly lower predicted boiling point of 352.4±42.0°C [9] [10], indicating that the benzyl carboxylate substituent substantially increases the thermal stability and boiling point of the target compound. This thermal property enhancement can be attributed to increased molecular weight, enhanced intermolecular interactions, and the stabilizing effect of the aromatic benzyl group [9] [10].

Density (1.5±0.1 g/cm3) and Flash Point (272.2±30.1°C)

The predicted density of the compound is 1.5±0.1 g/cm³ [8], which is higher than that of the parent spiro compound (1.34±0.1 g/cm³) [9] [10]. This increased density reflects the presence of the chlorine atom and the benzyl carboxylate group, both contributing to higher molecular mass per unit volume.

The flash point is predicted to be 272.2±30.1°C [8], indicating that the compound requires significant heating before it can form flammable vapor-air mixtures. This high flash point suggests good thermal stability under normal handling and storage conditions, making it suitable for various synthetic and research applications. The elevated flash point is consistent with the compound's structure, containing multiple heteroatoms and polar functional groups that increase intermolecular forces and reduce volatility [11] .

Solubility Profile in Various Solvents

The solubility characteristics of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate are influenced by its complex molecular structure containing both hydrophilic and lipophilic regions. The compound exhibits limited water solubility, similar to other spirooxazine derivatives, which are generally soluble in organic solvents and insoluble in water [13].

Organic Solvents: The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methylene chloride. The benzyl carboxylate group provides compatibility with moderately polar solvents, while the spiro heterocyclic core contributes to solubility in aprotic organic media [14] [15]. Ethanol and methanol can also serve as suitable solvents, particularly for analytical applications [16] [17].

Aqueous Systems: Like most spirooxazine compounds, this derivative shows poor water solubility due to its predominantly hydrophobic character [13] [18]. The presence of the chlorine substituent and the benzyl group further reduces aqueous solubility by increasing the compound's lipophilic character. However, the carboxylate functionality may provide some polar character that could enable limited solubility in polar protic solvents under specific conditions [13] [15].

pH Dependency: The solubility profile may be influenced by pH conditions, particularly affecting the oxazine ring system and any potential ionizable groups. Spirooxazine derivatives often exhibit pH-dependent stability and solubility characteristics, with polar solvents promoting specific conformational states [19] [20].

Stability and Reactivity Patterns

The stability of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate is governed by several structural features that influence its chemical reactivity and storage requirements.

Thermal Stability: The compound exhibits good thermal stability under normal storage conditions, as indicated by the recommended storage temperature of 2-8°C [5] [21]. The spiro junction provides conformational rigidity that enhances thermal stability compared to non-cyclic analogs [22] [19]. The presence of the chlorine substituent at the 7' position contributes to electronic stabilization of the aromatic system [22].

Hydrolytic Stability: The benzyl ester group represents a potential site for hydrolytic cleavage under both acidic and basic conditions. Benzyl esters generally show moderate stability to hydrolysis compared to simpler alkyl esters, with the benzyl group providing some steric protection [23] [24]. However, the compound should be protected from prolonged exposure to aqueous solutions, particularly under extreme pH conditions [23] [25].

Photostability: Spirooxazine derivatives are known for their photochromic properties, which can affect stability under light exposure [19] [20]. The compound may undergo reversible photoisomerization between closed and open forms when exposed to ultraviolet light, potentially affecting its chemical properties and analytical characteristics [13] [19].

Chemical Reactivity: The chlorine substituent enhances the compound's electrophilic character and may participate in nucleophilic substitution reactions under appropriate conditions [22] [26]. The carboxylate ester group is susceptible to hydrolysis and transesterification reactions, while the nitrogen atoms in the heterocyclic system may participate in coordination chemistry or protonation reactions [22] [19].

Electronic Properties and Molecular Orbitals

The electronic structure of benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] [2]oxazine]-1-carboxylate is characterized by extended conjugation through the pyrido[2,3-d] [2]oxazine system and the influence of the chlorine substituent on the electronic distribution.

Frontier Molecular Orbitals: Theoretical studies on related spirooxazine systems indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the heterocyclic core, with the nitrogen and oxygen atoms playing crucial roles in orbital distribution [27] [28] [29]. The chlorine substituent at the 7' position acts as an electron-withdrawing group, lowering both HOMO and LUMO energy levels and affecting the compound's reactivity [28] [30].

Conjugated System Properties: The pyrido[2,3-d] [2]oxazine core provides an extended π-electron system that facilitates electronic delocalization [31] [32]. This conjugation is responsible for the compound's electronic absorption characteristics and potential photochromic behavior [27] [29]. The spiro junction creates a unique three-dimensional arrangement that prevents complete conjugation between the piperidine and oxazine systems, leading to distinct electronic properties [27] [29].

Electronic Effects of Substituents: The chlorine atom introduces significant electronic perturbations through both inductive and mesomeric effects. As an electron-withdrawing substituent, chlorine stabilizes negative charge development and enhances electrophilic reactivity at adjacent positions [27] [22]. The benzyl carboxylate group contributes additional π-electron density through the aromatic ring while simultaneously withdrawing electron density through the carbonyl group [28] [33].